molecular formula C5H8O4 B13396648 3,4-Dihydroxy-3-methyloxolan-2-one CAS No. 63700-30-1

3,4-Dihydroxy-3-methyloxolan-2-one

Cat. No.: B13396648
CAS No.: 63700-30-1
M. Wt: 132.11 g/mol
InChI Key: OHTGZAWPVDWARE-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-3-methyloxolan-2-one (IUPAC name: this compound) is a cyclic lactone with a furanone backbone. It is naturally occurring, isolated from chickpea (Cicer arietinum) and identified in pulses, where it may contribute to secondary metabolite pathways . Structurally, it features a hydroxyl group at position 4, a methyl group at position 3, and a ketone group at position 2 (Figure 1). Its molecular formula is C₅H₈O₄, with a molecular weight of 132.12 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxy-3-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTGZAWPVDWARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COC1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466785
Record name 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63700-30-1, 18465-71-9
Record name 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-C-Methyl-1,4-erythrono-D-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-3-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of dihydroxyacetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and intramolecular cyclization, to form the desired lactone .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-3-methyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroxy-3-methyloxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the lactone ring play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituents Molecular Weight (g/mol) Source/Application
3,4-Dihydroxy-3-methyloxolan-2-one - 3-methyl, 4-hydroxy 132.12 Natural (chickpea, pulses); potential role in plant metabolism
1,3-Dioxolan-2-one, 4-(chloromethyl)-
(CAS 2463-45-8)
- 4-(chloromethyl) 150.57 Synthetic; precursor for polymer synthesis (e.g., polycarbonates) due to reactive chloromethyl group
4-Phenyl-1,3-dioxolan-2-one - 4-phenyl 178.18 Synthetic; intermediate in pharmaceutical synthesis (e.g., chiral auxiliaries)
4,5-Diphenyl-1,3-dioxolan-2-one
(cis/trans isomers)
- 4,5-diphenyl 268.30 Synthetic; studied for stereoselective reactions and material science applications
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one - 3-hydroxy
- 3,4-bis(4-hydroxy-3-methoxybenzyl)
454.45 Semi-synthetic; antioxidant and anti-inflammatory properties due to polyphenolic substituents

Key Research Findings

Reactivity and Applications: The chloromethyl derivative (CAS 2463-45-8) exhibits high reactivity in nucleophilic substitutions, making it valuable for synthesizing cross-linked polymers . Phenyl-substituted analogs (e.g., 4-phenyl and 4,5-diphenyl) demonstrate enhanced thermal stability and are used in asymmetric catalysis or as intermediates in drug design . The bis-methoxyphenyl analog (FDB020276) shows promise in biomedical research due to its antioxidant activity, attributed to its phenolic groups .

Biological Relevance :

  • This compound’s natural occurrence suggests a role in plant defense or signaling, though its exact function requires further study .
  • Synthetic analogs with aromatic or halogenated groups lack significant biological activity but are industrially critical .

Solubility and Stability :

  • Polar substituents (e.g., hydroxyl groups) in the target compound increase water solubility compared to phenyl or chloromethyl derivatives, which are more lipophilic .
  • The chloromethyl derivative’s instability in humid environments necessitates specialized storage, unlike the stable phenyl analogs .

Biological Activity

3,4-Dihydroxy-3-methyloxolan-2-one, also known as 2-C-Methyl-D-erythrono-1,4-lactone, is a chiral compound with significant biological relevance. Its unique structure, characterized by two hydroxyl groups and a methyloxolanone ring, allows it to play crucial roles in various metabolic pathways and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₀O₅
  • Molecular Weight : 174.14 g/mol
  • Structural Features :
    • Contains a dihydroxy oxolanone structure.
    • Exists in multiple stereochemical configurations, affecting its reactivity and biological activity.
Compound NameStructural FeaturesUnique Aspects
(3R,4S)-3,4-Dihydroxy-3-methyloxolan-2-oneDihydroxy oxolanone structureDifferent stereochemistry affecting reactivity
(3S,4R)-3,4-Dihydroxy-3-methyloxolan-2-oneSimilar dihydroxy structureUnique stereochemical configuration

Metabolic Pathways

Research indicates that this compound is involved in:

  • Isoprenoid Biosynthesis : It plays a role in the mevalonate and the 2-C-methyl-D-erythritol 4-phosphate pathways, which are crucial for the synthesis of terpenes and steroids.
  • Stress Metabolite : In certain plant species, this compound acts as a stress metabolite, indicating its role in plant defense mechanisms.

Enzyme Interactions

The compound has been shown to interact with specific enzymes related to metabolic processes. These interactions suggest potential therapeutic applications:

  • Enzyme Inhibition/Activation : Depending on the biological context, it can function as an enzyme inhibitor or activator, influencing various metabolic pathways and cellular regulation.

Plant Interaction

A notable study highlighted that this compound acts as an oviposition stimulant for the swallowtail butterfly species Papilio bianor. While the compound alone does not induce oviposition, it works synergistically with other plant extracts to influence egg-laying behavior.

Cancer Research

In the context of cancer treatment, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance:

  • A study evaluated the inhibitory effects of lactone derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in tested lines .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Targeting : It can selectively inhibit or activate enzymes involved in key metabolic pathways.
  • Synergistic Effects : The compound's activity may be enhanced when combined with other metabolites or compounds from plant sources.

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